![molecular formula C21H19ClN4O4 B14723474 ethyl N-[4-(benzhydrylamino)-6-chloro-5-nitro-2-pyridyl]carbamate CAS No. 6497-85-4](/img/structure/B14723474.png)
ethyl N-[4-(benzhydrylamino)-6-chloro-5-nitro-2-pyridyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-[4-(benzhydrylamino)-6-chloro-5-nitro-2-pyridyl]carbamate is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a benzhydrylamino group, a chloro substituent, and a nitro group attached to a pyridyl ring, with an ethyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[4-(benzhydrylamino)-6-chloro-5-nitro-2-pyridyl]carbamate typically involves multiple steps, starting with the preparation of the pyridyl ring with the desired substituents. The key steps include:
Nitration: Introduction of the nitro group to the pyridyl ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom.
Amination: Introduction of the benzhydrylamino group.
Carbamoylation: Formation of the ethyl carbamate moiety.
Each step requires specific reagents and conditions, such as nitrating agents (e.g., nitric acid), chlorinating agents (e.g., thionyl chloride), and amination reagents (e.g., benzhydrylamine). The final step involves the reaction of the intermediate with ethyl chloroformate to form the carbamate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[4-(benzhydrylamino)-6-chloro-5-nitro-2-pyridyl]carbamate can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the chloro group with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can result in various substituted pyridyl carbamates.
Scientific Research Applications
Ethyl N-[4-(benzhydrylamino)-6-chloro-5-nitro-2-pyridyl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of ethyl N-[4-(benzhydrylamino)-6-chloro-5-nitro-2-pyridyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the nitro, chloro, and benzhydrylamino groups can influence its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Ethyl N-[4-(benzhydrylamino)-6-chloro-5-nitro-2-pyridyl]carbamate can be compared with other similar compounds, such as:
Ethyl N-[4-(benzhydrylamino)-6-chloro-2-pyridyl]carbamate: Lacks the nitro group.
Ethyl N-[4-(benzhydrylamino)-5-nitro-2-pyridyl]carbamate: Lacks the chloro group.
Ethyl N-[4-(benzhydrylamino)-6-chloro-5-nitro-2-pyridyl]urea: Contains a urea moiety instead of a carbamate.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
6497-85-4 |
|---|---|
Molecular Formula |
C21H19ClN4O4 |
Molecular Weight |
426.9 g/mol |
IUPAC Name |
ethyl N-[4-(benzhydrylamino)-6-chloro-5-nitropyridin-2-yl]carbamate |
InChI |
InChI=1S/C21H19ClN4O4/c1-2-30-21(27)25-17-13-16(19(26(28)29)20(22)24-17)23-18(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,18H,2H2,1H3,(H2,23,24,25,27) |
InChI Key |
HALZGPKFATXYQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC(=C(C(=C1)NC(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


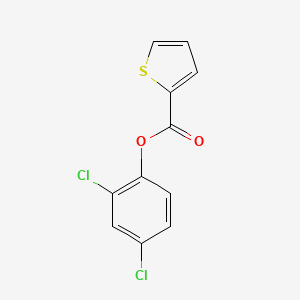
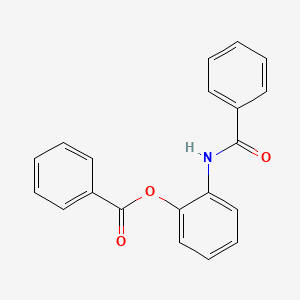
![1-Methoxy-4-methyl-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B14723406.png)

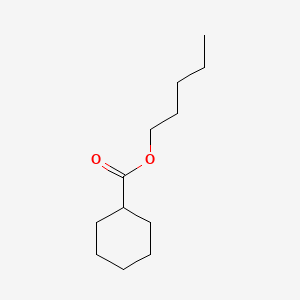


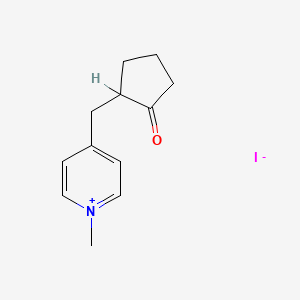
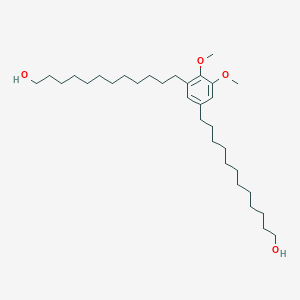
![2-Amino-6,7-dimethylpyrido[2,3-d]pyrimidin-4-ol](/img/structure/B14723438.png)
![Diethyl 2,2'-[naphthalene-2,6-diylbis(oxy)]diacetate](/img/structure/B14723445.png)
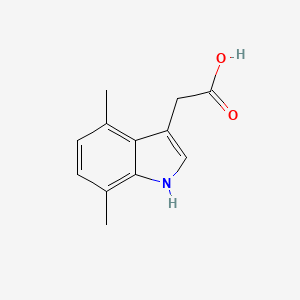
![4-Chloro-6-[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine](/img/structure/B14723453.png)

